

Physicochemical Properties of Deuterated Bedaquiline: A Technical Guide

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Compound of Interest		
Compound Name:	Bedaquiline impurity 2-d6	
Cat. No.:	B12404410	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline, a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, represents a significant advancement in antitubercular therapy.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles.[3] This technical guide provides an in-depth overview of the core physicochemical properties of Bedaquiline and explores the anticipated impact of deuteration on these characteristics. While specific experimental data for deuterated Bedaquiline is limited in publicly available literature, this document compiles the known properties of Bedaquiline and outlines the standard experimental protocols for their determination, which are directly applicable to its deuterated analogue.

Introduction to Bedaquiline and the Role of Deuteration

Bedaquiline exerts its bactericidal effect by binding to the c subunit of the ATP synthase enzyme in Mycobacterium tuberculosis, disrupting the proton motive force and leading to a depletion of cellular ATP.[1] This targeted mechanism is highly selective for the mycobacterial enzyme, minimizing off-target effects in humans.[1]



Deuteration is a subtle but powerful modification to a drug molecule. The increased mass of deuterium compared to hydrogen can lead to a stronger carbon-deuterium (C-D) bond, which can, in turn, slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can potentially lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. For Bedaquiline, which is metabolized by CYP3A4, deuteration at specific sites could modulate its metabolic fate.[4]

Physicochemical Properties

The following tables summarize the known physicochemical properties of Bedaquiline. It is anticipated that the physicochemical properties of deuterated Bedaquiline will be very similar to the parent compound, as deuteration does not significantly alter the electronic properties of the molecule. However, subtle differences in properties like lipophilicity and crystal packing might be observed.

Table 1: General and Calculated Physicochemical Properties of Bedaquiline

Property	Value	Source
Molecular Formula	C32H31BrN2O2	[5]
Molecular Weight	555.52 g/mol	[6]
logP	7.13	[7]
pKa (Strongest Basic)	8.91	[7][8]
pKa (Strongest Acidic)	13.61	[7][8]
Polar Surface Area	45.59 Ų	[7]
Rotatable Bond Count	8	[7]
Hydrogen Bond Acceptor Count	4	[7][8]
Hydrogen Bond Donor Count	1	[7][8]

Table 2: Experimental Physicochemical Properties of Bedaquiline



Property	Value	Source
Melting Point	118 °C (Bedaquiline)	
~185 °C (Bedaquiline Fumarate)	[9]	
Water Solubility	Insoluble	[5]
0.000193 mg/mL (ALOGPS prediction)	[8]	
Solubility in Organic Solvents	≥23.45 mg/mL in DMSO	[10][11]
Insoluble in H ₂ O	[10]	
≥2.24 mg/mL in EtOH (with gentle warming and ultrasonic)	[10]	_

Experimental Protocols for Physicochemical Profiling

The following are standard, high-level experimental methodologies for determining the key physicochemical properties of a drug candidate like deuterated Bedaquiline.

Determination of pKa (Acid Dissociation Constant)

The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion.

- Potentiometric Titration: This is a classic and accurate method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve. This method is economical and can provide a pH/solubility profile with a single determination.
- UV-Vis Spectroscopy: This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization. Spectra are recorded at various pH values, and the pKa is calculated from the changes in absorbance.



 Capillary Electrophoresis: This technique separates molecules based on their charge and size. By measuring the mobility of the compound at different pH values, the pKa can be determined.

Determination of logP/logD (Lipophilicity)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its distribution into tissues.

- Shake-Flask Method: This is the traditional "gold standard" method.[12] A solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer) is shaken until equilibrium is reached. The concentrations of the compound in both phases are then measured (e.g., by UV-Vis spectroscopy or HPLC), and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, typically 7.4.[12]
- High-Performance Liquid Chromatography (HPLC): A rapid and widely used method. The
 compound is passed through a reverse-phase HPLC column (e.g., C18). The retention time
 of the compound is correlated with the retention times of a series of well-characterized
 compounds with known logP values to determine the logP of the test compound.

Determination of Solubility

Solubility is a crucial factor for drug absorption and formulation development.

- Equilibrium Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer of a certain pH) and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Kinetic Solubility: This high-throughput method involves adding a concentrated stock solution
 of the compound (typically in DMSO) to an aqueous buffer. The solubility is determined by
 measuring the concentration at which the compound starts to precipitate, often detected by
 turbidimetry or light scattering.



Determination of Stability

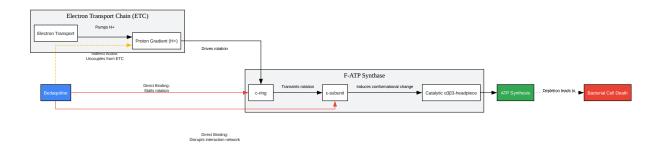
Assessing the chemical stability of a drug is essential for determining its shelf-life and storage conditions.

- Forced Degradation Studies: The drug is subjected to stress conditions such as heat, light, humidity, and different pH values (acidic, basic, and neutral).[13] The degradation products are then identified and quantified using techniques like HPLC and mass spectrometry (MS).
 [13] Studies have shown that Bedaquiline is stable in neutral aqueous conditions and at lower temperatures but degrades in acidic and oxidative conditions.[13][14]
- Solution Stability: The stability of the drug in various solvents and formulation vehicles is assessed over time under different storage conditions (e.g., temperature, light exposure).

Visualizing Key Pathways and Workflows Mechanism of Action of Bedaquiline

Bedaquiline targets the F-ATP synthase enzyme, which is crucial for energy production in Mycobacterium tuberculosis. It is understood to have multiple mechanisms of action that ultimately inhibit ATP synthesis.[15]





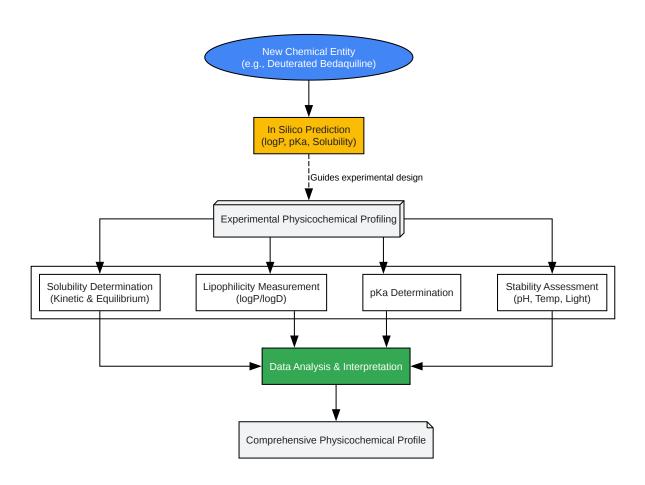
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Caption: Mechanism of action of Bedaquiline targeting the F-ATP synthase in M. tuberculosis.

Experimental Workflow for Physicochemical Profiling

A systematic approach is crucial for efficiently characterizing the physicochemical properties of a new chemical entity like deuterated Bedaquiline.





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Caption: A general workflow for the physicochemical profiling of a new drug candidate.

Conclusion

While specific, publicly available data on the physicochemical properties of deuterated Bedaquiline is scarce, a comprehensive profile can be anticipated based on the well-characterized parent compound. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding of the physicochemical properties of deuterated Bedaquiline is paramount for its successful development, enabling informed decisions regarding formulation, dosing, and



clinical trial design. The diagrams provided offer a clear visualization of Bedaquiline's mechanism of action and a logical workflow for its physicochemical characterization, serving as valuable tools for researchers in the field of anti-tubercular drug discovery and development.

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